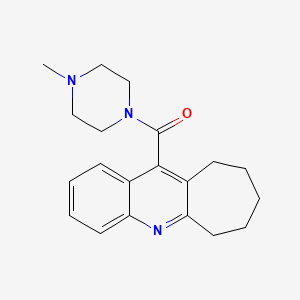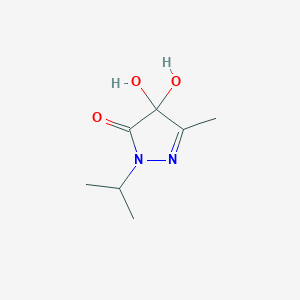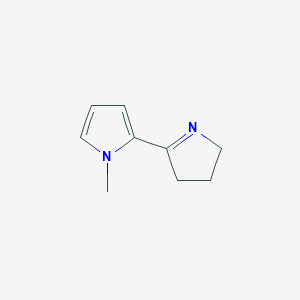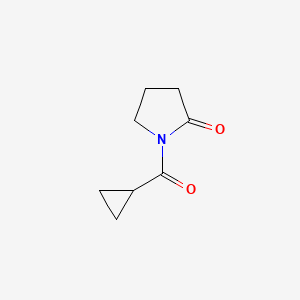![molecular formula C21H12N2O4 B12876905 2-[4-(4-Nitrophenoxy)phenyl]-1-benzofuran-5-carbonitrile CAS No. 90178-99-7](/img/structure/B12876905.png)
2-[4-(4-Nitrophenoxy)phenyl]-1-benzofuran-5-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(4-Nitrophenoxy)phenyl)benzofuran-5-carbonitrile can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-used transition metal-catalyzed carbon–carbon bond-forming reaction . This method typically employs boron reagents and palladium catalysts under mild and functional group-tolerant conditions .
Another method for synthesizing benzofuran derivatives, including 2-(4-(4-Nitrophenoxy)phenyl)benzofuran-5-carbonitrile, involves the nitration of benzofuran compounds. This process can be carried out using nitrating agents such as nitric acid (HNO3) and acetic anhydride (Ac2O) under controlled conditions .
Industrial Production Methods
Industrial production of 2-(4-(4-Nitrophenoxy)phenyl)benzofuran-5-carbonitrile may involve large-scale synthesis using optimized reaction conditions and catalysts to ensure high yield and purity. The use of microwave-assisted synthesis (MWI) has also been explored for the efficient production of benzofuran derivatives .
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-(4-Nitrophenoxy)phenyl)benzofuran-5-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Substitution reactions, such as nucleophilic aromatic substitution, can occur with reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Sodium methoxide (NaOCH3) in methanol or potassium tert-butoxide (KOtBu) in dimethyl sulfoxide (DMSO).
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield benzofuran-2-carboxylic acid derivatives, while reduction may produce benzofuran-2-ylmethanol derivatives .
Wissenschaftliche Forschungsanwendungen
2-(4-(4-Nitrophenoxy)phenyl)benzofuran-5-carbonitrile has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of 2-(4-(4-Nitrophenoxy)phenyl)benzofuran-5-carbonitrile involves its interaction with specific molecular targets and pathways. For example, benzofuran derivatives have been shown to inhibit the activity of certain enzymes and proteins, leading to their biological effects . The compound may also interact with cellular receptors and signaling pathways, modulating various biological processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(4-Nitrophenyl)benzofuran: A structurally similar compound with similar biological activities.
Benzofuran-2-carboxylic acid: Another benzofuran derivative with distinct chemical properties and applications.
3-Amino-1-benzofuran-2-yl(2-nitrophenyl)methanone: A related compound with potential biological activities.
Uniqueness
2-(4-(4-Nitrophenoxy)phenyl)benzofuran-5-carbonitrile is unique due to its specific structural features, such as the presence of a nitrophenoxy group and a carbonitrile group, which contribute to its distinct chemical and biological properties. These features make it a valuable compound for various scientific research and industrial applications .
Eigenschaften
CAS-Nummer |
90178-99-7 |
|---|---|
Molekularformel |
C21H12N2O4 |
Molekulargewicht |
356.3 g/mol |
IUPAC-Name |
2-[4-(4-nitrophenoxy)phenyl]-1-benzofuran-5-carbonitrile |
InChI |
InChI=1S/C21H12N2O4/c22-13-14-1-10-20-16(11-14)12-21(27-20)15-2-6-18(7-3-15)26-19-8-4-17(5-9-19)23(24)25/h1-12H |
InChI-Schlüssel |
CUXVQFXOEKEYRW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C2=CC3=C(O2)C=CC(=C3)C#N)OC4=CC=C(C=C4)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(1R-trans)-(2-aminocyclohexanemethanamine-N,N')[ethanedioato(2-)-O,O']platinum](/img/structure/B12876824.png)
![(R)-(6,6'-Dimethoxy-[1,1'-biphenyl]-2,2'-diyl)bis(dicyclopentylphosphine)](/img/structure/B12876836.png)
![(1R-trans)-(2-aminocyclohexanemethanamine-N,N')[ethanedioato(2-)-O,O']platinum](/img/structure/B12876842.png)

![Methyl 1H-[1,2,3]triazolo[4,5-c]pyridine-1-carboxylate](/img/structure/B12876851.png)

![4-Bromobenzo[d]oxazole-2-sulfonyl chloride](/img/structure/B12876863.png)
![N-{4-[(2-Benzoylphenyl)sulfamoyl]phenyl}-1,3-oxazole-5-carboxamide](/img/structure/B12876869.png)



![4-((Trifluoromethyl)thio)benzo[d]oxazole-2-sulfonyl chloride](/img/structure/B12876897.png)


